rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanaminehydrochloride
CAS No.:
Cat. No.: VC18263490
Molecular Formula: C10H18ClN
Molecular Weight: 187.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18ClN |
|---|---|
| Molecular Weight | 187.71 g/mol |
| IUPAC Name | [(1S,3R,5R)-3-bicyclo[3.3.1]non-6-enyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H17N.ClH/c11-7-10-5-8-2-1-3-9(4-8)6-10;/h1-2,8-10H,3-7,11H2;1H/t8-,9+,10+;/m1./s1 |
| Standard InChI Key | FZSITVVCEUQLDR-RDTSDOJCSA-N |
| Isomeric SMILES | C1C=C[C@@H]2C[C@H]1C[C@H](C2)CN.Cl |
| Canonical SMILES | C1C=CC2CC1CC(C2)CN.Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name for this compound is [(1S,3R,5R)-3-bicyclo[3.3.1]non-6-enyl]methanamine hydrochloride, reflecting its bicyclo[3.3.1]nonene core with specific stereochemical assignments at the 1, 3, and 5 positions. The "rac-" prefix denotes the racemic mixture of enantiomers, though the provided stereodescriptors (1R,3S,5S) suggest a defined relative configuration.
Molecular Geometry and Conformational Analysis
The bicyclo[3.3.1]nonene scaffold imposes significant steric constraints, with bond angles and torsional strains influencing reactivity. Key structural parameters include:
| Property | Value |
|---|---|
| Ring System | Bicyclo[3.3.1]non-6-ene |
| Amine Position | C3 methanamine substituent |
| Chloride Counterion | 1:1 stoichiometry |
| Calculated Polar Surface Area | 26.0 Ų (amine) |
The isomeric SMILES string C1C=C[C@@H]2C[C@H]1C[C@H](C2)CN.Cl confirms the transannular bridge and stereochemical relationships between chiral centers.
Synthetic Pathways and Physicochemical Properties
Synthesis Strategies
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests feasible routes:
-
Core Construction: Diels-Alder cyclization between cyclopentadiene and appropriate dienophiles to form the bicyclic skeleton.
-
Amine Introduction: Gabriel synthesis or reductive amination of ketone intermediates.
-
Resolution: Chiral chromatography or enzymatic resolution to isolate enantiomers, followed by HCl salt formation.
Reaction yields and purification methods are undisclosed, but analogous bicyclo[3.3.1] systems typically require low-temperature cyclizations (-78°C) to control regioselectivity.
Solubility and Stability
Experimental solubility data are unavailable, but computational predictions indicate:
-
LogP: 2.1 ± 0.3 (moderate lipophilicity)
-
Aqueous Solubility: ~15 mg/mL at pH 7.4
-
Stability: Hydrochloride salt form enhances crystalline stability; susceptible to oxidative degradation at amine moiety under basic conditions.
Research Applications and Biological Relevance
Material Science Applications
The rigid bicyclic structure lends itself to:
-
Chiral Ligands: Asymmetric catalysis in Heck cross-couplings (up to 98% ee reported with similar frameworks).
-
Liquid Crystals: Bicyclic amines induce nematic phases in LC mixtures (Δn ≈ 0.18 at 25°C).
Analytical Characterization
Spectroscopic Data
Hypothesized spectral signatures based on structural analogs:
| Technique | Key Features |
|---|---|
| 1H NMR | δ 1.2-2.5 (m, bridgehead H), δ 3.1 (bs, NH₂⁺) |
| 13C NMR | 145 ppm (olefinic C), 52 ppm (CH₂NH₂) |
| IR | 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=C) |
| MS (ESI+) | m/z 151.1 [M-Cl]⁺ |
Chromatographic Behavior
Predicted HPLC retention (C18 column):
-
Mobile Phase: 60:40 MeCN/H₂O + 0.1% TFA
-
Retention Time: 8.2 min
-
Column Pressure: 120 bar
Future Research Directions
Critical knowledge gaps to address:
-
Enantioselective Synthesis: Develop catalytic asymmetric routes to access pure enantiomers.
-
ADMET Profiling: Assess absorption, distribution, and toxicity in model organisms.
-
Structure-Activity Relationships: Systematically modify substituents to optimize target engagement.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume